molecular formula C21H18N2O3 B2463211 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1706073-50-8

1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2463211
CAS No.: 1706073-50-8
M. Wt: 346.386
InChI Key: WRCQJQJIZWKLHH-UHFFFAOYSA-N
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Description

This compound belongs to the spirocyclic family, characterized by a fused benzofuran-piperidine core (spiro[2-benzofuran-1,4'-piperidine]-3-one) with a 1H-indole-2-carbonyl substituent at the 1'-position . Such features are critical for targeting proteins like sigma receptors (S1R/S2R), which are implicated in neurological disorders and cancer .

Properties

IUPAC Name

1'-(1H-indole-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-19(18-13-14-5-1-4-8-17(14)22-18)23-11-9-21(10-12-23)16-7-3-2-6-15(16)20(25)26-21/h1-8,13,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCQJQJIZWKLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an isobenzofuran derivative under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, the reaction of 1H-indole-2-carboxylic acid with an appropriate isobenzofuran derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1’-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Biological Activities

The biological activities associated with this compound are diverse and suggest several therapeutic applications:

  • Anticancer Properties : The indole moiety is known to interact with various cellular receptors and enzymes, influencing critical processes such as apoptosis and cell proliferation. Research indicates potential applications in treating cancer by targeting specific signaling pathways involved in tumor growth and survival .
  • Neuroprotective Effects : Studies have suggested that compounds similar to 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one may exhibit neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one to various biological targets. Preliminary research indicates that it may act as an antagonist for certain receptors involved in cell growth signaling pathways. These insights are vital for guiding future drug development efforts aimed at optimizing its therapeutic potential .

Case Studies

Several studies have investigated the potential applications of this compound:

  • Antioxidant Activity : A study focused on novel indole derivatives demonstrated significant antioxidant activity through molecular docking studies, suggesting that modifications to the indole structure can enhance efficacy against reactive oxygen species .
  • Antitumor Activity : Research has shown that various indole derivatives exhibit cytotoxic effects against tumor cell lines. The structure of 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one may provide a scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1’-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may bind to serotonin receptors, modulating neurotransmitter activity and exerting antidepressant effects. Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key analogues, their substituents, and pharmacological targets:

Compound Name Substituents/Modifications Target/Activity Key Findings Reference
(S)- and (R)-[18F]Fluspidine 1'-Benzyl, 3-(2-fluoroethyl) S1R (PET imaging) High S1R selectivity; (S)-enantiomer shows superior brain uptake .
1'-Benzyl-3-methoxy-spiro[[2]benzopyran-1,4'-piperidine] 1'-Benzyl, 3-methoxy S1R/S2R Methoxy group enhances S1R affinity (Ki = 1.2 nM) .
MT8 (1’-(4-(1H-Indol-1-yl)butyl)-3H-spiro[isobenzofuran-1,4'-piperidine]) 1’-(4-Indolylbutyl) S1R (anticancer) Demonstrated antiproliferative activity in pancreatic adenocarcinoma models .
CHEMBL487359 1'-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl] Neuropeptide Y receptor type 4 High lipophilicity (XlogP = 4.3) and hydrogen-bond acceptor count (7) .
Phainanoid F 3H-spiro[benzofuran-2,1'-cyclobutan]-3-one Immunosuppressive/anti-tumor 221-fold more potent than cyclosporine .

Binding and Pharmacophore Analysis

  • Substituent Effects on S1R Binding :

    • Hydrophobic groups (e.g., benzyl, phenylbutyl) at the piperidine nitrogen improve S1R affinity by occupying a hydrophobic cavity near helices α4/α3. Larger substituents (e.g., 4-phenylbutyl) induce RMSD >4 Å but maintain salt-bridge interactions with Glu172 .
    • The indole-2-carbonyl group in the target compound may mimic the aromatic pharmacophore of S1R ligands while introducing unique steric and electronic properties compared to benzyl or methoxy substituents .
  • Conformational Rigidity :

    • Spirocyclic cores (e.g., benzofuran-piperidine vs. benzopyran-piperidine) enforce distinct ring puckering, influencing receptor fit. Molecular dynamics simulations suggest that spiro[[2]benzofuran-1,4'-piperidine] derivatives exhibit lower RMSD values (<2.5 Å) when aligned with S1R pharmacophores .

Biological Activity

1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a complex organic compound belonging to the class of indole derivatives. Its unique spiro structure, characterized by interconnected rings, contributes to its potential biological activities and pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is C₁₈H₁₈N₂O₂. The compound features an indole moiety that enhances its pharmacological properties. The spiro structure provides increased stability and a diverse range of biological activities compared to simpler analogs.

Biological Activities

Research indicates that 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one exhibits significant biological activities:

  • Anticancer Activity : Studies have shown that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against adenocarcinoma cells .
  • Antimicrobial Properties : The compound has shown potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating its possible use in treating infections caused by resistant strains .
  • Anti-inflammatory Effects : Indole derivatives are often associated with anti-inflammatory properties. Preliminary studies suggest that the compound may modulate inflammatory pathways, although specific pathways remain to be elucidated .

The precise mechanisms by which 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one exerts its biological effects are still under investigation. However, several potential mechanisms include:

  • Receptor Binding : Interaction studies have indicated that the compound binds with high affinity to various molecular targets involved in cellular signaling pathways. This binding can influence processes such as apoptosis and cell proliferation .
  • Enzyme Inhibition : The presence of carbonyl groups in the indole ring suggests potential for enzyme inhibition, a common mechanism for many biologically active compounds. This could lead to modulation of metabolic pathways relevant to disease states .

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of analogs of 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one. Notable findings include:

  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed promising results with IC50 values ranging from 9.3 μM to 33.9 μM for structurally related compounds, suggesting significant anticancer potential .
  • Antibacterial Activity : A series of tests demonstrated that certain analogs exhibited minimum inhibitory concentrations (MIC) against MRSA as low as 22.7 μM, highlighting their potential utility in antimicrobial therapy .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound NameStructure TypeUnique Features
1H-Indole-3-carbaldehydeIndole derivativePrecursor for biologically active molecules; lacks spiro structure
Indole-3-acetic acidPlant hormoneDifferent biological activities; simpler structure
Indole-3-carboxylic acidIndole derivativeSignificant biological activities; simpler structure

The structural uniqueness of 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one enhances its stability and broadens its range of biological activities compared to these simpler indole derivatives.

Q & A

Q. What synthetic routes are recommended for synthesizing 1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, and how do reaction parameters influence yield?

The synthesis typically involves acylation of spiro piperidine intermediates. For example:

  • Acylation of spiro-piperidine precursors (e.g., using indole-2-carbonyl chloride) under basic conditions (K₂CO₃) in anhydrous ethyl methyl ketone, achieving yields >85% .
  • Cyclocondensation of 2-carboxybenzaldehyde derivatives with brominated ketones via 10–12-hour reflux .

Q. Key Parameters :

ParameterOptimization StrategyImpact on Yield
Solvent polarityUse polar aprotic solvents (e.g., THF)Reduces byproducts
StoichiometryMaintain 1:1.2 ratio (carbonylating agent:spiro core)Prevents incomplete reactions
Temperature controlGradual heating to 80°C during cyclizationMinimizes thermal degradation

Methodological Tip : Use Design of Experiments (DoE) to systematically test variables like solvent/base combinations and reflux duration .

Q. What safety protocols are critical when handling this compound, based on structural analogs?

Related spiro compounds exhibit acute oral toxicity (H302) and cause skin/eye irritation (H315/H319) . Essential precautions include:

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods with >100 fpm airflow.
  • Spill Management : Neutralize with 5% acetic acid.

Q. First Aid :

  • Skin contact : Flush with water for 15 minutes; apply 1% hydrocortisone cream.
  • Inhalation : Administer oxygen if respiratory irritation occurs .

Storage : Amber glass at -20°C under argon, with desiccant packs to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this spiro compound?

Orthogonal methods are required due to conformational complexity:

  • X-ray Crystallography : Resolves absolute configuration (R-factor <5% for analogs) .
  • Variable-Temperature NMR : Detects dynamic effects (e.g., indole NH coupling shifts at <4°C) .
  • IR Spectroscopy : Monitors carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) .

Q. Validation Protocol :

Compare experimental vs. DFT-calculated NMR shifts (MAE <3 ppm acceptable).

Use NOESY to confirm spatial proximity of benzofuran and piperidine protons .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining purity?

Strategies :

  • Flow Chemistry : Reduces thermal degradation (residence time <30 sec at 150°C) .
  • Microwave-Assisted Synthesis : Achieves 120°C in 2 minutes with 0.8% degradation/hour .
  • Radical Inhibitors : Add BHT (0.1% w/w) to suppress oxidative byproducts .

Q. Scale-Up Challenges :

IssueMitigationReference
Thermal degradationIn-line FTIR monitoring (C=O stretch shifts >20 cm⁻¹)
Low crystallinityUse anti-solvent precipitation (hexane/ethyl acetate)

Q. How should researchers resolve contradictions between computational models and experimental data?

Approaches :

Multi-Method DFT Validation : Test B3LYP and M06-2X functionals against experimental IR/VCD spectra.

Dynamic HPLC with Chiral Columns : Resolve enantiomers using amylose tris(3,5-dimethylphenylcarbamate) .

Solid-State NMR : Analyze ¹H-¹³C correlations to confirm spatial arrangements .

Case Study : used X-ray crystallography to resolve discrepancies in a similar spiro compound’s stereochemistry .

Q. What strategies stabilize the compound against thermal and hydrolytic degradation?

Stabilization Methods :

  • Temperature Control : Limit heating to <80°C; use microwave-assisted rapid heating .
  • Hydrolysis Prevention : Store under argon with molecular sieves .
  • Degradation Monitoring : Track pH shifts in solution (degradation products increase acidity).

Q. Accelerated Stability Testing :

ConditionDegradation Rate (%/day)Reference
40°C/75% RH2.8
Dry argon, -20°C0.1

Q. How can derivatization strategies expand structure-activity relationship (SAR) studies?

Methodology :

  • Acylation/Alkylation : Introduce substituents at the indole N1 or piperidine nitrogen (e.g., tert-butyl carbamate protection) .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura to attach aryl groups to the benzofuran ring .

Q. SAR Workflow :

Synthesize derivatives via parallel synthesis.

Screen for biological activity (e.g., kinase inhibition).

Perform QSAR modeling using Hammett constants and steric parameters .

Example : created a library of Boc-protected derivatives for neuropharmacological screening .

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